molecular formula C10H11BrO2 B2788541 Ethyl 2-bromo-5-methylbenzoate CAS No. 1210047-30-5

Ethyl 2-bromo-5-methylbenzoate

Cat. No.: B2788541
CAS No.: 1210047-30-5
M. Wt: 243.1
InChI Key: NZBKEVGEFGDOBZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-methylbenzoate: is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a bromine atom, and the carboxyl group is esterified with ethanol. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromo-5-methylbenzoate can be synthesized through several methods. One common method involves the bromination of 5-methylbenzoic acid followed by esterification. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The bromination and esterification steps are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 2-bromo-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-methylbenzoate depends on its specific application. In general, the compound can act as an electrophile due to the presence of the bromine atom, which makes it susceptible to nucleophilic attack. This property is exploited in various synthetic reactions where the compound serves as a key intermediate. The ester group can also participate in hydrolysis reactions, leading to the formation of the corresponding carboxylic acid and alcohol .

Comparison with Similar Compounds

Ethyl 2-bromo-5-methylbenzoate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both the bromine atom and the ester group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-bromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBKEVGEFGDOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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